2-(1-Methylcyclopropyl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds and benzoic acid derivatives is a topic of interest in several of the provided papers. For instance, paper explores the Wittig olefination of a cyclopropanecarboxylate derivative, which is a method that could potentially be adapted for the synthesis of 2-(1-Methylcyclopropyl)benzoic acid. Similarly, paper describes the preparation of a cyclopropylideneacetate derivative starting from L-serine, demonstrating the synthetic utility of cyclopropyl-containing building blocks for amino acid synthesis.
Molecular Structure Analysis
Papers and provide insights into the molecular structure of benzoic acid derivatives through various spectroscopic techniques and density functional theory (DFT) calculations. These studies highlight the importance of NMR, UV-VIS, IR spectroscopy, and X-ray crystallography in determining the structure of such compounds. The DFT calculations, as mentioned in paper , are particularly useful for predicting the molecular and electronic structure of benzoic acid derivatives.
Chemical Reactions Analysis
The chemical reactivity of cyclopropyl and benzoic acid derivatives is discussed in several papers. Paper investigates the interaction of cyclopropylamine analogues with monoamine oxidase, which could provide insights into the reactivity of the cyclopropyl group in a biological context. Paper describes the condensation and cyclization reactions involving a benzoic acid derivative, which could be relevant to understanding the chemical behavior of 2-(1-Methylcyclopropyl)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds and benzoic acid derivatives are influenced by their molecular structure. Paper discusses the coordination chemistry of a benzoic acid derivative with Ru(II), which could shed light on the coordination properties of similar compounds. The solubility, stability, and reactivity in different solvents and under various pH conditions, as explored in paper , are also important aspects of the physical and chemical properties of these compounds.
Relevant Case Studies
While there are no direct case studies on "2-(1-Methylcyclopropyl)benzoic acid," the papers provide several case studies on related compounds. For example, paper describes the microbial dihydroxylation of benzoic acid, which is a method that could potentially be applied to the synthesis of hydroxylated derivatives of 2-(1-Methylcyclopropyl)benzoic acid. Additionally, the biological activity evaluation in paper and the DNA binding studies in paper offer insights into the potential biological applications and interactions of benzoic acid derivatives.
Scientific Research Applications
Encapsulation and Preservation Applications
1-Methylcyclopropene (1-MCP), a compound related to the cyclopropyl and benzoic acid families, demonstrates significant potential in agricultural science, particularly in the preservation of horticultural products. Its encapsulation within cucurbit[6]uril (CB[6]) has shown to improve its stability and usability, presenting a novel approach to ethylene inhibition for extending the shelf life of fruits and vegetables. This method highlights the intricate balance between chemical stability and agricultural application, offering a pathway to enhance food preservation techniques (Zhang et al., 2011).
Biochemical Synthesis and Derivatives
Research on benzoic acid and its derivatives, including 2-(1-Methylcyclopropyl)benzoic acid, underscores their widespread role in natural and synthetic chemistry. These compounds serve as foundational elements in the synthesis of complex molecules, showcasing their utility in creating a broad array of functionalized, enantiomerically pure derivatives. Their application spans from microbial dihydroxylation processes to the synthesis of cyclohexanecarboxylic acid derivatives, illustrating the chemical diversity and potential of benzoic acid derivatives in facilitating novel biochemical pathways (Myers et al., 2001).
Environmental and Analytical Chemistry
The analytical detection of metabolites related to synthetic pyrethroids in human urine demonstrates the environmental and health monitoring potential of derivatives of 2-(1-Methylcyclopropyl)benzoic acid. This research highlights the importance of developing sensitive and specific analytical methods for environmental health surveillance, emphasizing the compound's role in assessing human exposure to synthetic compounds (Arrebola et al., 1999).
Safety and Hazards
The safety information for 2-(1-Methylcyclopropyl)benzoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties
Mode of Action
It is known that benzoic acid, a structurally similar compound, acts by disrupting the cell wall of microbes, leading to cell death
Biochemical Pathways
Benzoic acid is known to be involved in the β-oxidative pathway This pathway is responsible for the breakdown of fatty acids in the body
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Benzoic acid is known to have antimicrobial properties, suggesting that it can kill or inhibit the growth of microbes
Action Environment
The action of 2-(1-Methylcyclopropyl)benzoic acid may be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, the efficacy of benzoic acid as an antimicrobial agent is known to be affected by the pH of the environment
properties
IUPAC Name |
2-(1-methylcyclopropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(6-7-11)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFJVCFVNMHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379246-31-7 |
Source
|
Record name | 2-(1-methylcyclopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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